N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide group, a thieno[3,2-d]pyrimidinone group, and a fluorophenyl group . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The fluorophenyl group, for example, is likely to be electron-withdrawing, which could have interesting effects on the reactivity of the molecule .Scientific Research Applications
Antitumor Activities
A significant area of research for derivatives of N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide involves their antitumor properties. Studies have shown that some derivatives exhibit selective anti-tumor activities. For instance, Xiong Jing (2011) synthesized compounds from L-tyrosine methyl ester and D-tyrosine ethyl ester that displayed anti-tumor activities, where the configuration of the compound contributed to its effectiveness (Xiong Jing, 2011). Additionally, Gangjee et al. (2009) designed and synthesized nonclassical analogues of the compound as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing significant antitumor potential (Gangjee et al., 2009).
Herbicidal Activity
Research also extends to the herbicidal applications of the compound's derivatives. Wu et al. (2011) designed and synthesized novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, demonstrating good herbicidal activities against dicotyledonous weeds (Wu et al., 2011).
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural analysis of related compounds. For example, Hachiyama et al. (1983) explored the reaction of Ethyl N-(3-Cyano-4, 5-dihydro-2-thienyl) oxamates with Cyanomethylene Compounds (Hachiyama et al., 1983). Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its structure through various spectroscopic techniques (Sharma et al., 2018).
Future Directions
Properties
IUPAC Name |
N-ethyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3S/c1-3-26(18-9-6-7-16(2)13-18)21(29)15-27-20-11-12-32-22(20)23(30)28(24(27)31)14-17-8-4-5-10-19(17)25/h4-13,20,22H,3,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXBHLOVPOYMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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